1-(9h-Carbazol-2-yl)-2-chloroethanone 1-(9h-Carbazol-2-yl)-2-chloroethanone
Brand Name: Vulcanchem
CAS No.: 92161-43-8
VCID: VC18768589
InChI: InChI=1S/C14H10ClNO/c15-8-14(17)9-5-6-11-10-3-1-2-4-12(10)16-13(11)7-9/h1-7,16H,8H2
SMILES:
Molecular Formula: C14H10ClNO
Molecular Weight: 243.69 g/mol

1-(9h-Carbazol-2-yl)-2-chloroethanone

CAS No.: 92161-43-8

Cat. No.: VC18768589

Molecular Formula: C14H10ClNO

Molecular Weight: 243.69 g/mol

* For research use only. Not for human or veterinary use.

1-(9h-Carbazol-2-yl)-2-chloroethanone - 92161-43-8

Specification

CAS No. 92161-43-8
Molecular Formula C14H10ClNO
Molecular Weight 243.69 g/mol
IUPAC Name 1-(9H-carbazol-2-yl)-2-chloroethanone
Standard InChI InChI=1S/C14H10ClNO/c15-8-14(17)9-5-6-11-10-3-1-2-4-12(10)16-13(11)7-9/h1-7,16H,8H2
Standard InChI Key SOUHCEGXVJNVJN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)C(=O)CCl

Introduction

Structural and Chemical Identity

Molecular Architecture

1-(9H-Carbazol-2-yl)-2-chloroethanone (CAS 92841-22-0) features a carbazole core—a fused tricyclic system comprising two benzene rings bridged by a pyrrole unit—substituted at the second position with a chloroacetyl group (-CO-CH₂-Cl). This substitution pattern introduces electrophilic reactivity at the carbonyl carbon while maintaining the aromatic conjugation of the carbazole system. X-ray crystallographic data from related dibrominated analogues confirm the near-planar arrangement of the carbazole ring, with dihedral angles between adjacent rings measuring less than 5° .

Physicochemical Properties

The compound’s stability under standard laboratory conditions (melting point 209–212°C) facilitates its handling in synthetic workflows . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₁₄H₁₀ClNO
Molecular Weight243.688 g/mol
Density1.357 g/cm³
Boiling Point453.1°C at 760 mmHg
Flash Point227.8°C
LogP4.18
Topological Polar Surface32.86 Ų

These properties, derived from experimental measurements , indicate moderate hydrophobicity suitable for membrane penetration in biological systems.

Synthetic Methodologies

N-Acylation of Carbazole

The primary synthesis route involves N-acylation of carbazole (1) with chloroacetyl chloride under Friedel-Crafts conditions. In a representative procedure :

  • Reaction Setup: Carbazole (2 mM) and triethylamine (2.2 mM) in benzene (50 mL)

  • Chloroacetyl Addition: Dropwise addition of chloroacetyl chloride (2.2 mM) in benzene (25 mL) over 30 minutes

  • Stirring: Room temperature, 6 hours (monitored by TLC, hexane:EtOAc 9:1)

  • Workup: Ice-water quench, diethyl ether extraction, NaHCO₃ washing, Na₂SO₄ drying

  • Yield: 85% as light yellow solid

Mechanistically, the reaction proceeds via electrophilic aromatic substitution, with the chloroacetyl group preferentially occupying the carbazole’s 2-position due to electronic directing effects .

Spectroscopic Characterization

Infrared Spectroscopy: Key absorptions include:

  • C=O stretch at 1600 cm⁻¹

  • Aromatic C-H stretches between 2360–2922 cm⁻¹

  • Absence of N-H stretch (3418 cm⁻¹ in parent carbazole)

¹H NMR (CDCl₃):

  • δ 4.36 ppm (d, 2H, CH₂-Cl)

  • δ 7.78–8.33 ppm (m, 8H, aromatic)

Mass Spectrometry:

  • Molecular ion peak at m/z 243 (M⁺)

Biological Activity Profile

Antimicrobial Efficacy

Against Gram-positive pathogens, the compound exhibits MIC values of:

  • Staphylococcus aureus: 12.5 μg/mL

  • Bacillus subtilis: 25 μg/mL

Notably, halogenation at the carbazole ring (e.g., dibrominated analogues) enhances activity, with derivative 1h showing MIC = 6.25 μg/mL against methicillin-resistant S. aureus (MRSA) . The chloroacetyl moiety likely facilitates membrane disruption via electrophilic interaction with thiol groups in bacterial proteins .

Antioxidant Capacity

In DPPH radical scavenging assays:

  • IC₅₀ = 18.7 μM (compared to BHA at 12.4 μM)

  • Activity correlates with resonance stabilization of phenoxyl radicals formed during hydrogen donation

Molecular Docking Insights

Docking simulations with E. coli DNA gyrase (PDB 1KZN) reveal:

  • Binding affinity: -8.2 kcal/mol

  • Key interactions:

    • Chlorine atom with Asn46 (2.9 Å)

    • Carbazole π-system stacking against Phe67

    • Carbonyl oxygen hydrogen bond to Asp73

These interactions suggest dual inhibition of topoisomerase and membrane biosynthesis pathways.

Pharmacokinetic Considerations

Drug-Likeness Parameters:

  • Lipinski violations: 0 (MW <500, LogP <5)

  • Bioavailability score: 0.55 (QED = 0.72)

  • CYP450 inhibition risk: Low (2C9, 3A4 IC₅₀ >50 μM)

The compound’s moderate solubility (0.12 mg/mL in PBS) and plasma protein binding (89%) warrant prodrug strategies for in vivo applications .

HS Code: 2933990090 (heterocyclic nitrogen compounds)
Regulatory Status: Not currently controlled under CITES or IARC guidelines
Synthetic Scale-Up: Kilogram-scale production achieved via continuous flow reactors (residence time 15 min, 92% yield)

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